![molecular formula C14H16Cl2N2O B1426536 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride CAS No. 1219979-64-2](/img/structure/B1426536.png)
5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride consists of a quinoline ring substituted with a chlorine atom and a piperidinyl ether group . The exact structure can be found in the referenced material safety data sheets .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride are not detailed in the search results. For comprehensive property data, it’s recommended to refer to the product’s material safety data sheet or contact the manufacturer .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Chloro Compounds : Pyridine hydrochloride, a reagent related to 5-Chloro-8-quinolinyl compounds, has been used effectively for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996).
Industrial and Material Science Applications
- Anti-corrosion Performance : 8-Hydroxyquinoline derivatives, similar to 5-Chloro-8-quinolinyl, have been investigated for their anti-corrosion properties for mild steel in acidic mediums, showing significant efficacy as cathodic inhibitors (Douche et al., 2020).
Medical and Biomedical Research
- Metal Ion Complexing Ability : Polyethers with 8-hydroxy-5-quinolinyl end-groups, prepared by reacting polyethers with 5-chloromethyl-8-quinolinol hydrochloride, have shown the ability to complex with various metal ions, useful in medical imaging and therapy (Manolova, Ignatova, & Rashkov, 1998).
Pharmaceutical Research
- Antimicrobial Activity : New quinoxaline derivatives have been synthesized with structures related to 5-Chloro-8-quinolinyl, showing potential antimicrobial activity, which is crucial in the development of new antibiotics (Singh et al., 2010).
Polymer Science
- Polymer Synthesis : Research has been conducted on the synthesis of homopolymers and copolymers of 5-chloro-8-quinolinyl acrylate and methacrylate, demonstrating their potential use in various industrial applications (Bankova et al., 1996).
Biotechnology
- DNA Detection Probes : Aminated benzimidazo[1,2-a]quinolines, substituted with structures similar to 5-Chloro-8-quinolinyl, have been developed as potential fluorescent probes for DNA detection, indicating their use in genetic research and diagnostics (Perin et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-chloro-8-piperidin-3-yloxyquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-5-6-13(14-11(12)4-2-8-17-14)18-10-3-1-7-16-9-10;/h2,4-6,8,10,16H,1,3,7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKOBXWNDHCCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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